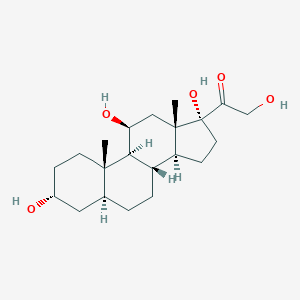![molecular formula C10H22O3 B135632 3-[(1-Tert-butoxypropan-2-yl)oxy]propan-1-ol CAS No. 132739-31-2](/img/structure/B135632.png)
3-[(1-Tert-butoxypropan-2-yl)oxy]propan-1-ol
Descripción general
Descripción
3-[(1-Tert-butoxypropan-2-yl)oxy]propan-1-ol, also known as TBOPP, is a chemical compound that has gained attention in the scientific community due to its potential applications in research.
Mecanismo De Acción
3-[(1-Tert-butoxypropan-2-yl)oxy]propan-1-ol acts as a protecting group for hydroxyl groups by forming a stable ether linkage. This linkage prevents unwanted reactions from occurring at the hydroxyl group during organic synthesis. The ether linkage can be cleaved using acid or base, which regenerates the hydroxyl group.
Efectos Bioquímicos Y Fisiológicos
3-[(1-Tert-butoxypropan-2-yl)oxy]propan-1-ol has not been extensively studied for its biochemical and physiological effects. However, it is not expected to have any significant effects on living organisms, as it is primarily used in organic synthesis and not intended for biological applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-[(1-Tert-butoxypropan-2-yl)oxy]propan-1-ol in lab experiments is its ability to act as a protecting group for hydroxyl groups, which can be useful in organic synthesis. Additionally, 3-[(1-Tert-butoxypropan-2-yl)oxy]propan-1-ol is a stable and easy-to-handle reagent that can be synthesized in high yields. However, one limitation of using 3-[(1-Tert-butoxypropan-2-yl)oxy]propan-1-ol is that it requires the use of excess 3-hydroxypropan-1-ol and tert-butyl chloroformate to increase the yield of the reaction.
Direcciones Futuras
There are several future directions for 3-[(1-Tert-butoxypropan-2-yl)oxy]propan-1-ol research. One potential direction is to investigate its use in the synthesis of dendrimers for drug delivery and gene therapy applications. Another direction is to develop new and more efficient synthesis methods for 3-[(1-Tert-butoxypropan-2-yl)oxy]propan-1-ol. Additionally, 3-[(1-Tert-butoxypropan-2-yl)oxy]propan-1-ol could be further studied for its potential applications in organic synthesis and materials science.
Conclusion
In conclusion, 3-[(1-Tert-butoxypropan-2-yl)oxy]propan-1-ol is a chemical compound that has potential applications in scientific research due to its ability to act as a protecting group for hydroxyl groups in organic synthesis. It can be synthesized through a simple and efficient process, and has been used in the synthesis of various organic compounds. While its biochemical and physiological effects are not extensively studied, 3-[(1-Tert-butoxypropan-2-yl)oxy]propan-1-ol is a stable and easy-to-handle reagent that has advantages and limitations for lab experiments. There are several future directions for 3-[(1-Tert-butoxypropan-2-yl)oxy]propan-1-ol research, including its use in dendrimer synthesis and development of new synthesis methods.
Aplicaciones Científicas De Investigación
3-[(1-Tert-butoxypropan-2-yl)oxy]propan-1-ol has been used in various scientific research studies due to its ability to act as a protecting group for hydroxyl groups in organic synthesis. It can also be used as a reagent in the synthesis of various organic compounds, including aldehydes, ketones, and esters. Additionally, 3-[(1-Tert-butoxypropan-2-yl)oxy]propan-1-ol has been used in the synthesis of dendrimers, which are highly branched and symmetric macromolecules that have potential applications in drug delivery and gene therapy.
Propiedades
IUPAC Name |
3-[1-[(2-methylpropan-2-yl)oxy]propan-2-yloxy]propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22O3/c1-9(12-7-5-6-11)8-13-10(2,3)4/h9,11H,5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYBCJPZUEMNMGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC(C)(C)C)OCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60274205 | |
| Record name | 3-[(1-tert-butoxypropan-2-yl)oxy]propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60274205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(1-Tert-butoxypropan-2-yl)oxy]propan-1-ol | |
CAS RN |
132739-31-2 | |
| Record name | Propanol, (2-(1,1-dimethylethoxy)methylethoxy)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132739312 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

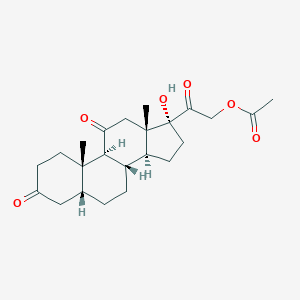
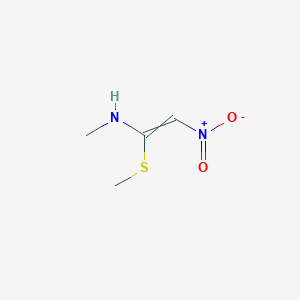
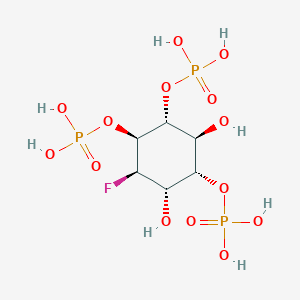
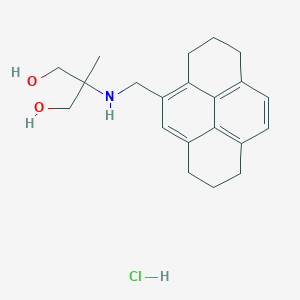
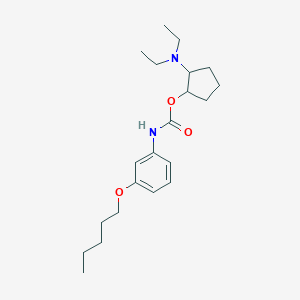
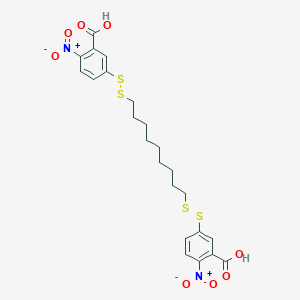
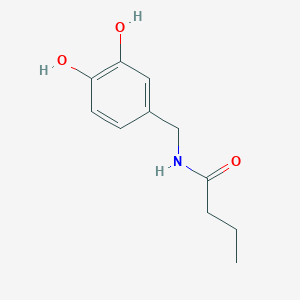
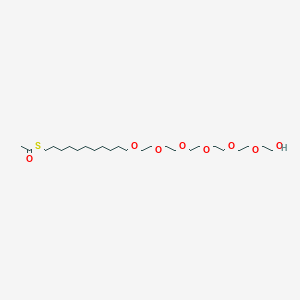
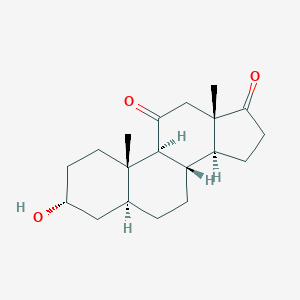
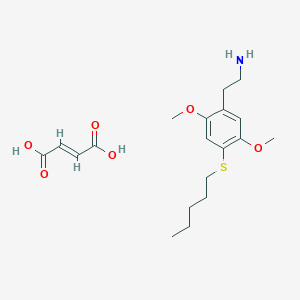
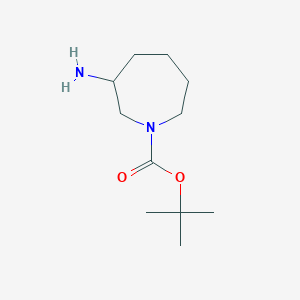
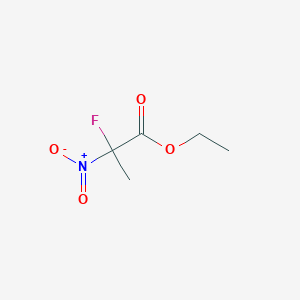
![(2R)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-naphthalen-2-ylpropanoic acid](/img/structure/B135579.png)
